
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate is a chemical compound with a complex structure that includes a naphthalene ring substituted with methoxy and dioxo groups, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate typically involves multi-step organic reactions. One common method includes the esterification of (4-Methoxy-5,8-dioxonaphthalen-1-yl) with benzoic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Benzofuran derivatives: Compounds with a benzofuran core structure, exhibiting similar biological activities.
Uniqueness
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate is unique due to its specific substitution pattern and the presence of both methoxy and dioxo groups on the naphthalene ring
Propriétés
Numéro CAS |
81194-55-0 |
|---|---|
Formule moléculaire |
C18H12O5 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(4-methoxy-5,8-dioxonaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C18H12O5/c1-22-14-9-10-15(17-13(20)8-7-12(19)16(14)17)23-18(21)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
PSQRLSBGVBCZDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


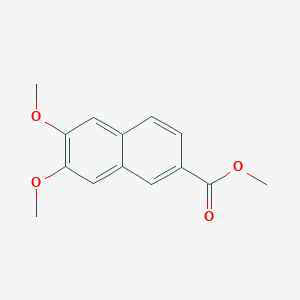
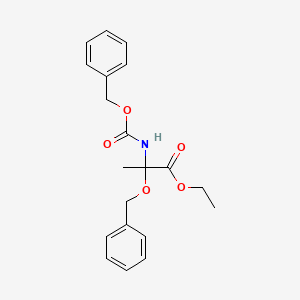
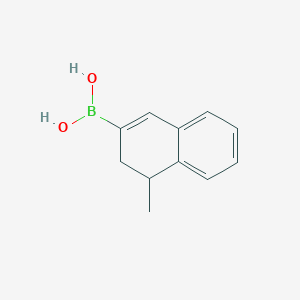
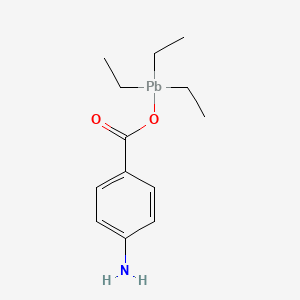
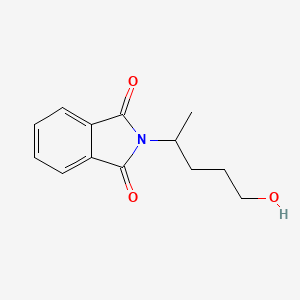
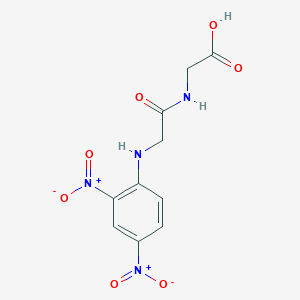
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

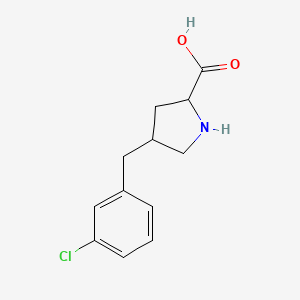
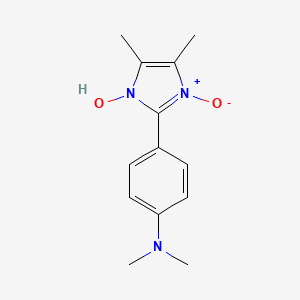
![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
